3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine
CAS No.:
Cat. No.: VC13825608
Molecular Formula: C46H31NO
Molecular Weight: 613.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H31NO |
|---|---|
| Molecular Weight | 613.7 g/mol |
| IUPAC Name | 10-naphthalen-1-yl-3,7-bis(4-phenylphenyl)phenoxazine |
| Standard InChI | InChI=1S/C46H31NO/c1-3-10-32(11-4-1)34-18-22-36(23-19-34)39-26-28-43-45(30-39)48-46-31-40(37-24-20-35(21-25-37)33-12-5-2-6-13-33)27-29-44(46)47(43)42-17-9-15-38-14-7-8-16-41(38)42/h1-31H |
| Standard InChI Key | IGGSSEOAGCUGDJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=C(O4)C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=C(O4)C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98 |
Introduction
Structural Overview and Molecular Characteristics
Chemical Identity and Structural Features
3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine (CAS RN: 1987900-95-7) is a polycyclic aromatic compound with the molecular formula and a molecular weight of 613.7 g/mol . Its structure comprises a phenoxazine core substituted at the 3- and 7-positions with biphenyl groups and at the 10-position with a naphthalen-1-yl group (Fig. 1). The extended π-conjugation system conferred by these substituents enhances its photophysical properties, making it suitable for applications in photocatalysis .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS RN | 1987900-95-7 |
| Molecular Formula | |
| Molecular Weight | 613.7 g/mol |
| SMILES Notation | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=C(O4)C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98 |
| Storage Conditions | Inert atmosphere, Room Temperature |
Synthesis and Reaction Optimization
Role in Photoredox Catalysis
The compound has been employed as an organic photocatalyst in continuous-flow synthesis protocols for arylhydrazines. In a seminal study, it facilitated the nickel/photoredox coupling of tert-butyl carbazate with aryl halides under visible light (455 nm LED) in dimethyl sulfoxide (DMSO) at 35°C . The reaction achieved a 99% conversion rate with 82% yield of the target product, outperforming iridium-based catalysts such as [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, which exhibited higher dehalogenation side reactions .
Ligand Screening and Mechanistic Insights
A critical finding from ligand screening experiments revealed that the absence of bipyridine-based ligands improved reaction outcomes. For instance, reactions conducted without ligands yielded 82% of the desired product, whereas adding 5 mol% of 2,2'-bipyridine (bpy) reduced the yield to 72% and increased dehalogenation byproducts to 18% . This contrasts with conventional photoredox protocols, where ligands often enhance catalytic activity, suggesting a unique mechanistic pathway for this compound.
Table 2: Comparative Ligand Screening Results
| Ligand Loading | Conversion (%) | Target Product (%) | Dehalogenation Byproduct (%) |
|---|---|---|---|
| No ligand | 99 | 82 | 8 |
| 5 mol% bpy | 99 | 72 | 18 |
Applications in Organic Synthesis
Scalable Continuous-Flow Synthesis
The compound’s stability under flow conditions enables its use in scalable manufacturing. A pilot-scale experiment demonstrated its efficacy in a continuous-flow reactor, achieving a throughput of 183 mg of product per hour with an 86% isolated yield . This scalability underscores its potential for industrial applications in pharmaceutical intermediates, such as (4-(trifluoromethyl)phenyl)hydrazine hydrochloride .
Electronic and Photophysical Properties
Research Advancements and Future Directions
Comparative Catalyst Performance
Recent studies highlight its superiority over transition-metal catalysts in minimizing dehalogenation. For example, reactions using [Ir(dtbbpy)(ppy)₂]PF₆ produced 10% dehalogenation byproducts, whereas this compound reduced byproduct formation to 8% under identical conditions .
Unexplored Applications
Future research could explore its use in:
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C–H Functionalization: Leveraging its redox potential for direct C–H bond activation.
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Energy Storage: As a component in organic redox flow batteries due to its stable radical intermediates.
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